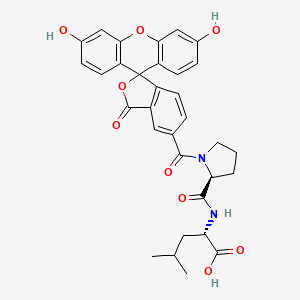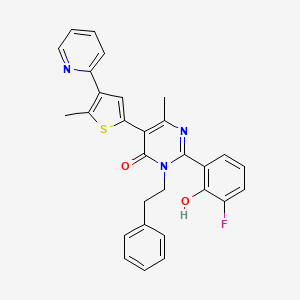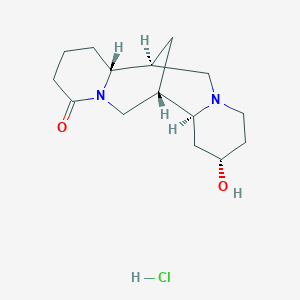
13-Hydroxylupanine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Hydroxylupanine (hydrochloride) is a quinolizidine alkaloid derived from the plant genus Lupinus It is a secondary metabolite known for its biological activity, including its effects on the nervous system and muscle tissues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxylupanine typically involves the extraction from plant sources, particularly from Lupinus species. The process includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Hydrochloride Formation: The purified 13-Hydroxylupanine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 13-Hydroxylupanine (hydrochloride) follows similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 13-Hydroxylupanine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinolizidine derivatives.
Aplicaciones Científicas De Investigación
13-Hydroxylupanine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference compound in the study of quinolizidine alkaloids and their derivatives.
Biology: It is studied for its effects on the nervous system and muscle tissues, particularly its ability to block ganglionic transmission and affect cardiac contractility.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of bioactive compounds for agricultural purposes, such as natural pesticides.
Mecanismo De Acción
The mechanism of action of 13-Hydroxylupanine (hydrochloride) involves its interaction with specific molecular targets in the nervous system and muscle tissues. It blocks ganglionic transmission by inhibiting the release of neurotransmitters, leading to decreased cardiac contractility and contraction of uterine smooth muscle. The exact molecular pathways and targets are still under investigation, but it is believed to involve ion channels and receptor modulation.
Comparación Con Compuestos Similares
Lupanine: Another quinolizidine alkaloid with similar biological activity but differing in its hydroxylation pattern.
Multiflorine: A related compound with distinct structural features and biological effects.
Angustifoline: Another alkaloid with similar pharmacological properties but different chemical structure.
Uniqueness: 13-Hydroxylupanine (hydrochloride) is unique due to its specific hydroxylation at the 13th position, which imparts distinct biological activities compared to other quinolizidine alkaloids. Its ability to block ganglionic transmission and affect cardiac and uterine muscle tissues makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H25ClN2O2 |
|---|---|
Peso molecular |
300.82 g/mol |
Nombre IUPAC |
(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12-,13+,14-;/m0./s1 |
Clave InChI |
AYMJJTYUDBRBRA-ZYCIOZJRSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl |
SMILES canónico |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


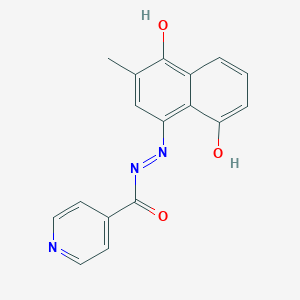


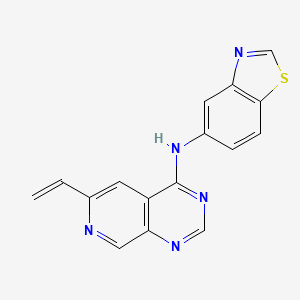
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
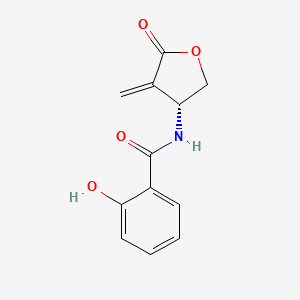

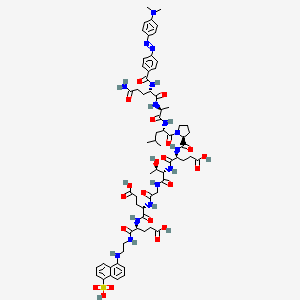
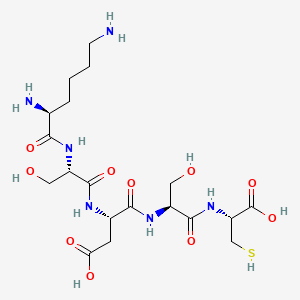
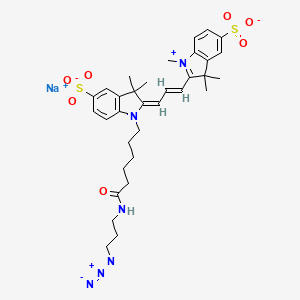
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
